molecular formula C19H13Cl2F3N2O3 B4588411 N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide

N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide

Cat. No.: B4588411
M. Wt: 445.2 g/mol
InChI Key: IDZZFKFQIAJHOI-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H13Cl2F3N2O3 and its molecular weight is 445.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0255322 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity

Research has demonstrated that certain acylthioureas, including derivatives of 2,3-dichlorophenyl, exhibit significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives show potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Impact on Enzyme Activity

Isoxazol derivatives have been studied for their influence on the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. These studies help to understand the differential effects of such compounds on rat and human enzymes, providing insights into their potential therapeutic applications (Knecht & Löffler, 1998).

Metabolic Pathways

Studies on compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide, which undergo N-demethylation, provide valuable information about metabolic pathways in both rats and humans. Such research contributes to a deeper understanding of how related compounds are processed by the body (Skibba, Beal, Ramirez, & Bryan, 1970).

Crystal Structure Analysis

The crystal structure of compounds, such as those synthesized from diflunisal, helps in understanding the molecular interactions and stability, which are essential for designing drugs with specific target sites (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Antimicrobial Agents

Research on derivatives of chlorophenyl amino thiadiazoles and their applications as antimicrobial agents expands the scope of using such compounds in treating bacterial and fungal infections (Sah, Bidawat, Seth, & Gharu, 2014).

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c1-10-13(9-28-12-5-2-4-11(8-12)19(22,23)24)17(26-29-10)18(27)25-15-7-3-6-14(20)16(15)21/h2-8H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZZFKFQIAJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide
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N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.